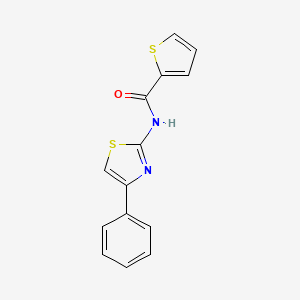

N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiazole ring fused with a thiophene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both thiazole and thiophene moieties in its structure imparts unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves the condensation of 4-phenyl-1,3-thiazole-2-amine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Oxidation Reactions

The thiophene ring undergoes selective oxidation at the sulfur atom. Common conditions and outcomes include:

| Reagent | Product | Conditions | Notes |

|---|---|---|---|

| H₂O₂ | Thiophene sulfoxide | Mild acidic conditions | Partial oxidation |

| m-CPBA | Thiophene sulfone | Room temperature | Complete oxidation |

Oxidation modifies electronic properties, potentially enhancing binding to biological targets . The thiazole ring remains inert under these conditions due to its lower electron density.

Electrophilic Substitution

Electrophiles preferentially attack the α-positions of the thiophene ring:

| Reagent | Position Substituted | Product Example | Catalyst |

|---|---|---|---|

| HNO₃/H₂SO₄ | C-3 or C-5 | Nitro-thiophene derivative | AlCl₃ |

| SO₃ | C-3 or C-5 | Sulfonic acid derivative | H₂SO₄ |

Substitution at the thiazole ring is less common unless activating groups (e.g., -NH₂) are present . Halogenation (e.g., Br₂) typically requires directing groups for regioselectivity .

Reduction Reactions

Reduction targets specific functional groups:

| Substrate | Reagent | Product | Conditions |

|---|---|---|---|

| Nitro derivatives | H₂/Pd-C | Amine derivative | Ethanol, 60°C |

| Thiophene sulfone | LiAlH₄ | Thiophene thiol | Dry ether |

The carboxamide group is generally resistant to reduction under standard conditions, preserving the core structure .

Nucleophilic Acyl Substitution

The carboxamide group participates in hydrolysis under extreme conditions:

| Reagent | Product | Conditions |

|---|---|---|

| HCl (6M) | Thiophene-2-carboxylic acid | Reflux, 12h |

| NaOH (10%) | Sodium carboxylate | Reflux, 8h |

This reaction is rarely exploited due to the stability of the amide bond, which is critical for maintaining pharmacological activity .

Cross-Coupling Reactions

The thiazole and thiophene rings enable transition metal-catalyzed couplings when halogenated:

| Reaction Type | Catalyst | Substrate Example | Product |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Bromo-thiazole derivative | Biaryl analogs |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Amino-thiophene derivative | N-aryl derivatives |

Halogenation at the 4-position of the thiazole ring (e.g., using NBS) is a key step for functionalization .

Cycloaddition and Heterocycle Formation

The compound serves as a precursor in cyclization reactions:

| Reagent | Product | Conditions |

|---|---|---|

| Phenyl isothiocyanate | 1,3,4-Thiadiazole | Reflux, DMF |

| Malononitrile + S₈ | Polysubstituted thiophene | EtOH, 80°C |

These reactions exploit the nucleophilic nitrogen in the thiazole ring and the electrophilic carboxamide carbon .

Functional Group Interconversion

The carboxamide group can be modified via:

| Reaction | Reagent | Product |

|---|---|---|

| Transamidation | RNH₂/EDC·HCl | N-alkyl/aryl derivatives |

| Dehydration | PCl₅ | Nitrile analog |

EDC·HCl-mediated couplings introduce diverse amines, enhancing bioactivity .

Key Mechanistic Insights:

-

Electronic Effects : Thiophene’s electron-rich nature directs electrophiles to its α-positions, while the thiazole’s electron-deficient ring resists electrophilic attack unless activated.

-

Steric Hindrance : Substituents on the phenyl group (e.g., 3,4-dimethyl) influence reaction rates and regioselectivity .

-

Biological Implications : Sulfone derivatives show enhanced anti-inflammatory activity, while halogenated analogs improve antibacterial potency .

This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a thiazole ring and a thiophene moiety, which contribute to its unique electronic properties and biological activity. The carboxamide functional group enhances solubility and interaction with biological targets. The structural formula can be represented as follows:

Biological Activities

N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide exhibits a range of biological activities:

Anticancer Properties

Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.8 | Induction of apoptosis via caspase activation |

| C6 (Glioma) | 12.5 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 20.3 | Disruption of mitochondrial function |

The presence of the thiazole ring is crucial for its cytotoxic activity, with specific substitutions enhancing potency against tumor cells .

Anti-inflammatory Activity

Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

Antioxidant Properties

There is evidence suggesting that this compound may possess antioxidant properties, making it a candidate for further pharmacological exploration in oxidative stress-related conditions.

Interaction Studies

Molecular modeling studies have been employed to predict the interaction profiles of this compound with various biological targets. These studies indicate its binding affinity to cyclooxygenase enzymes and other biomolecules, aiding in understanding its pharmacodynamics.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds for their antimicrobial and anticancer properties. For example, derivatives containing the thiazole ring have shown promising results against both bacterial strains and cancer cell lines, highlighting the therapeutic potential of these structures .

Mecanismo De Acción

The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .

Comparación Con Compuestos Similares

Similar Compounds

N-(4-phenyl-1,3-thiazol-2-yl)carbamothioylbenzamide: Shares a similar thiazole moiety but differs in the presence of a benzamide group.

2-(4-phenyl-1,3-thiazol-2-yl)thiophene: Lacks the carboxamide group but retains the thiazole and thiophene rings.

4-phenyl-1,3-thiazole-2-amine: Contains the thiazole ring but lacks the thiophene and carboxamide groups.

Uniqueness

N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is unique due to the combination of thiazole and thiophene rings with a carboxamide group. This structural arrangement imparts distinct electronic and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets further enhances its versatility and potential for scientific research and industrial applications .

Actividad Biológica

N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, analgesic, and potential antioxidant properties.

Chemical Structure and Properties

This compound features a unique structural combination of a thiazole ring and a thiophene moiety, along with a carboxamide functional group. This configuration enhances its solubility and potential interactions with biological targets, which may contribute to its pharmacokinetic properties and therapeutic applications.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Thiazole and thiophene rings with carboxamide | Anti-inflammatory, analgesic |

| 4-(4-chlorophenyl)-thiazol-2-amines | Thiazole ring with phenyl substituent | Antimicrobial |

| 5-chloro-N-(4-methylphenyl)-thiazol-2-amide | Methyl substitution on phenyl | Anti-inflammatory effects |

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory and analgesic activities. Studies suggest that compounds with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. This inhibition is vital for reducing pain and inflammation in various conditions.

Antioxidant Properties

Preliminary findings also indicate potential antioxidant properties of this compound. Antioxidants are essential in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of the thiazole ring may enhance the compound's ability to scavenge free radicals, although further studies are required to confirm this activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition of Cyclooxygenase Enzymes : A study demonstrated that compounds structurally related to this compound effectively inhibit COX enzymes, leading to reduced inflammatory markers in animal models.

- Molecular Modeling Studies : Molecular docking studies have predicted strong binding affinities of this compound to various biological targets, suggesting its potential as a therapeutic agent. These studies help elucidate the mechanism of action by identifying key interactions at the molecular level.

- Comparative Analysis with Other Compounds : A comparative analysis highlighted that the unique combination of thiazole and thiophene rings in this compound may provide enhanced biological activity compared to other compounds lacking such structural features .

Propiedades

IUPAC Name |

N-(4-phenyl-1,3-thiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS2/c17-13(12-7-4-8-18-12)16-14-15-11(9-19-14)10-5-2-1-3-6-10/h1-9H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNBNQPQBCJQAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.